molecular formula C25H26N4O5 B2667754 Methyl 4-(2-((2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate CAS No. 921553-95-9

Methyl 4-(2-((2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate

Cat. No.: B2667754
CAS No.: 921553-95-9
M. Wt: 462.506
InChI Key: QBZBZLSJNIYPIJ-UHFFFAOYSA-N
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Description

Methyl 4-(2-((2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate is a complex organic compound with the molecular formula C25H26N4O5. This compound is notable for its unique structure, which includes a quinoline moiety, a piperidine ring, and a benzoate ester. It is of interest in various fields of scientific research due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-((2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate typically involves multiple steps, starting with the preparation of the quinoline and piperidine intermediates. One common method involves the following steps:

    Synthesis of the quinoline intermediate: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Formation of the piperidine intermediate: This can be synthesized by the reduction of pyridine derivatives using hydrogenation or other reducing agents.

    Coupling of the intermediates: The quinoline and piperidine intermediates are then coupled using a suitable linker, such as an acetamido group, under specific reaction conditions.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxides.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester and quinoline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute at reactive sites.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety can yield quinoline N-oxides, while reduction of nitro groups can yield corresponding amines.

Scientific Research Applications

Methyl 4-(2-((2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Methyl 4-(2-((2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to potential anticancer effects. The piperidine ring can interact with various enzymes, inhibiting their activity and leading to antimicrobial effects. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds such as chloroquine and quinine share the quinoline moiety and have similar biological activities.

    Piperidine derivatives: Compounds like piperidine itself and its substituted derivatives have similar structural features and chemical reactivity.

Uniqueness

Methyl 4-(2-((2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate is unique due to its combination of the quinoline and piperidine moieties, linked through an acetamido group and esterified with a benzoate. This unique structure imparts specific chemical and biological properties that are not found in simpler quinoline or piperidine derivatives.

Properties

IUPAC Name

methyl 4-[[2-[2-(4-carbamoylpiperidin-1-yl)quinolin-8-yl]oxyacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O5/c1-33-25(32)18-5-8-19(9-6-18)27-22(30)15-34-20-4-2-3-16-7-10-21(28-23(16)20)29-13-11-17(12-14-29)24(26)31/h2-10,17H,11-15H2,1H3,(H2,26,31)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZBZLSJNIYPIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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